molecular formula C25H22BrClN4O4 B11454154 ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11454154
M. Wt: 557.8 g/mol
InChI Key: HVYXNBBWXUZIFT-UHFFFAOYSA-N
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Description

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure It contains multiple functional groups, including an ester, a benzoyl group, and a triazatricyclo ring system

Preparation Methods

The synthesis of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. The starting materials typically include ethyl 5-bromo-2-chlorobenzoate and other reagents necessary for constructing the triazatricyclo ring system. The reaction conditions often involve the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the bromine and chlorine positions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoyl and triazatricyclo groups play a crucial role in its reactivity. The pathways involved include binding to enzymes or receptors, leading to a biological response. Detailed studies are required to fully elucidate the exact mechanism .

Properties

Molecular Formula

C25H22BrClN4O4

Molecular Weight

557.8 g/mol

IUPAC Name

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C25H22BrClN4O4/c1-4-35-25(34)18-12-17-21(28-20-7-5-6-10-30(20)24(17)33)31(13-14(2)3)22(18)29-23(32)16-11-15(26)8-9-19(16)27/h5-12,14H,4,13H2,1-3H3

InChI Key

HVYXNBBWXUZIFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Br)Cl)CC(C)C

Origin of Product

United States

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